1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene
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Overview
Description
1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
The synthesis of 1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Kumada cross-coupling reaction, which is used to form the internal alkyne structure . This reaction involves the coupling of a chlorophenyl compound with a phenylethynyl compound under specific conditions to yield the desired product. Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene involves its interaction with molecular targets through its aromatic and chlorine groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene can be compared to other similar compounds, such as:
Bis(4-chlorophenyl) sulfone: Known for its use in the production of high-performance polymers.
1-Chloro-4-(phenylethynyl)benzene: Used in the synthesis of naphthalene derivatives.
4-Chlorophenyl phenyl sulfone: Utilized in various industrial applications.
Properties
CAS No. |
59672-82-1 |
---|---|
Molecular Formula |
C28H18Cl2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene |
InChI |
InChI=1S/C28H18Cl2/c29-25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(30)18-14-24/h1-18H |
InChI Key |
CTANBEBRDBYUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=C=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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